molecular formula C14H15BrN4O2 B2995940 (1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone CAS No. 950242-55-4

(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone

Cat. No. B2995940
CAS RN: 950242-55-4
M. Wt: 351.204
InChI Key: AQDWLYVZTMAMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone” is a chemical compound with the molecular formula C11H12BrNO2 . Studies suggest that it acts as an antagonist for the H3 receptor, involved in regulating the release of neurotransmitters in the brain.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3, a boiling point of 401.0±40.0 °C at 760 mmHg, and a flash point of 196.3±27.3 °C . It has a molar refractivity of 61.0±0.3 cm3, and a polar surface area of 30 Å2 .

Scientific Research Applications

Antitumour Activity

A study on the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone revealed its distinct inhibition on the proliferation of various cancer cell lines. This compound was synthesized through a series of reactions starting from 2,6-difluorobenzonitrile and demonstrated promising antitumour activities in preliminary biological tests (Tang & Fu, 2018).

Synthesis and Biological Activity of Triazole Analogues

Novel triazole analogues have been synthesized, showing significant antibacterial activity against human pathogenic bacteria. These compounds, derived from 5-methyl-1-phenyl-1H1,2,3-triazole-4-carboxylic acid, have been evaluated for their effectiveness in inhibiting bacterial growth, with specific derivatives displaying considerable potential for further development in antibacterial therapy (Nagaraj et al., 2018).

Antimicrobial Activities of Triazole Derivatives

The synthesis of novel 1,2,4-Triazole derivatives has led to compounds with good to moderate antimicrobial activities. These derivatives, obtained through reactions involving ester ethoxycarbonylhydrazones and primary amines, have been screened against various microorganisms, highlighting their potential as effective antimicrobial agents (Bektaş et al., 2007).

Antioxidant Activity of Marine Red Algae Derivatives

Bromophenols isolated from the marine red alga Rhodomela confervoides, including new compounds, have shown potent antioxidant activities. These natural compounds, evaluated against free radicals, demonstrated stronger or comparable activities to synthetic antioxidants, suggesting the potential of these marine-derived compounds in preventing oxidative deterioration and their application in antioxidant therapies (Li et al., 2011).

properties

IUPAC Name

[1-(4-bromophenyl)-5-methyltriazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O2/c1-10-13(14(20)18-6-8-21-9-7-18)16-17-19(10)12-4-2-11(15)3-5-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDWLYVZTMAMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.